molecular formula C6H8N2O3 B12859498 Isoxazol-3-yl dimethylcarbamate CAS No. 70394-60-4

Isoxazol-3-yl dimethylcarbamate

Cat. No.: B12859498
CAS No.: 70394-60-4
M. Wt: 156.14 g/mol
InChI Key: XZYVSYOPIGWRIY-UHFFFAOYSA-N
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Description

Isoxazol-3-yl dimethylcarbamate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazol-3-yl dimethylcarbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroxyimoyl halides with dipolarophiles in the presence of a base such as sodium bicarbonate at ambient temperature . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot method .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Isoxazol-3-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups onto the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups onto the isoxazole ring .

Mechanism of Action

The mechanism of action of isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Isoxazol-3-yl dimethylcarbamate can be compared with other similar compounds, such as:

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

70394-60-4

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

1,2-oxazol-3-yl N,N-dimethylcarbamate

InChI

InChI=1S/C6H8N2O3/c1-8(2)6(9)11-5-3-4-10-7-5/h3-4H,1-2H3

InChI Key

XZYVSYOPIGWRIY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=NOC=C1

Origin of Product

United States

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